![molecular formula C20H23N5OS B2639621 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034446-21-2](/img/structure/B2639621.png)
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole (THPI) is a novel compound that has gained significant interest in the field of medicinal chemistry. THPI is a heterocyclic compound that contains a piperazine and indazole ring system. The compound has shown promising results in scientific research studies, particularly in the area of drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Synthesis and Docking Studies
Piperazine-1-yl-1H-indazole derivatives are significant in the field of medicinal chemistry, demonstrating a simple and efficient synthesis process. These compounds are characterized by spectral analysis, and their structures are evaluated through docking studies, highlighting their potential pharmaceutical applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Metabolism-Dependent Mutagenicity
A study on a compound containing a piperazinyl indazole motif explored its metabolism-dependent mutagenicity. It involved a novel P450-mediated metabolic reaction, indicating the importance of understanding metabolic pathways in the development of safer pharmaceuticals (Hao Chen et al., 2006).
Pharmacological Evaluation of Novel Derivatives
Research on the synthesis and pharmacological evaluation of derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine indicates a method for creating compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017).
Biological Screening and Pharmaceutical Potential
Anticancer Evaluation
A study on di- and trifunctional substituted 1,3-thiazoles, which include piperazine substituents, revealed significant anticancer activity across various cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Kostyantyn Turov, 2020).
Dopamine D4 Receptor Ligands
Research on 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles as high affinity ligands for the human dopamine D4 receptor highlights the potential for developing treatments for neurological disorders with improved selectivity over ion channels (I. Collins et al., 1998).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. A study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides mentioned the importance of testing a medicine for its property of hemolysis, as it relates directly to the safety and efficacy of the medication .
Propiedades
IUPAC Name |
1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-18(13-15-5-12-27-14-15)23-8-10-24(11-9-23)20-19-16-3-1-2-4-17(16)22-25(19)7-6-21-20/h5-7,12,14H,1-4,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBRWCJIKVVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.